

# enhancing the selectivity of hexafluoroethane etching on different substrates

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## Compound of Interest

Compound Name: Hexafluoroethane

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## Technical Support Center: Hexafluoroethane (C<sub>2</sub>F<sub>6</sub>) Plasma Etching

Welcome to the technical support center for **hexafluoroethane** (C<sub>2</sub>F<sub>6</sub>) plasma etching. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the selectivity of C<sub>2</sub>F<sub>6</sub> etching on various substrates.

## Frequently Asked Questions (FAQs)

Q1: What is etch selectivity and why is it important?

A1: Etch selectivity is the ratio of the etch rate of one material to the etch rate of another under the same plasma conditions.<sup>[1]</sup> For example, when etching a silicon dioxide (SiO<sub>2</sub>) layer using a silicon (Si) mask, the selectivity is the etch rate of SiO<sub>2</sub> divided by the etch rate of Si. A high selectivity is crucial because it allows for the precise removal of the target material while minimally eroding the mask or underlying layers, ensuring accurate pattern transfer.<sup>[1]</sup>

Q2: What is the primary mechanism for selective SiO<sub>2</sub> etching using C<sub>2</sub>F<sub>6</sub> plasma?

A2: The selective etching of SiO<sub>2</sub> in fluorocarbon plasmas like C<sub>2</sub>F<sub>6</sub> relies on the formation of a fluorocarbon polymer (C<sub>x</sub>F<sub>y</sub>) layer on the surfaces.<sup>[2][3][4]</sup> This polymer layer is more readily consumed on the SiO<sub>2</sub> surface because the oxygen from the SiO<sub>2</sub> reacts with carbon in the film to form volatile products like CO and CO<sub>2</sub>, thus removing the polymer and allowing etching to

proceed.[5][6] On a silicon surface, there is no oxygen to aid in polymer removal, so a thicker, more stable polymer layer forms, which inhibits or "stops" the etching of the silicon.[6]

Q3: What are the key parameters to adjust to control selectivity in a  $C_2F_6$  plasma process?

A3: The key parameters that influence selectivity are the gas mixture, RF power, chamber pressure, bias voltage, and gas residence time.[7] Adding hydrogen-containing gases (e.g.,  $H_2$ ,  $CH_4$ ,  $CHF_3$ ) or oxygen can significantly alter the plasma chemistry to favor the etching of one material over another.[8][9][10] Power, pressure, and bias voltage control the ion energy and the density of reactive species, which in turn affects the balance between etching and polymer deposition.[6][8]

Q4: Can  $C_2F_6$  be used for selective etching of materials other than  $SiO_2$ ?

A4: Yes, while  $C_2F_6$  is commonly used for  $SiO_2$ , its plasma chemistry can be adapted for other materials. For example, it can be used to etch silicon nitride ( $Si_3N_4$ ), silicon carbide ( $SiC$ ), and various low-k dielectric materials like  $SiOC$ . [11][12] However, achieving high selectivity often requires the addition of other gases and careful tuning of process parameters, as  $C_2F_6$  alone may not be the most efficient choice for all material combinations.[11] For instance, for selective  $Si_3N_4$  etching over  $SiO_2$  and  $Si$ , a  $CF_4/O_2$  mixture is often more efficient than  $C_2F_6$ . [11]

## Troubleshooting Guides

This section addresses specific issues you may encounter during your  $C_2F_6$  etching experiments.

### Issue 1: Low Selectivity of $SiO_2$ over Silicon (Si)

Q: My  $SiO_2$  to Si selectivity is very low (< 5:1). How can I improve it?

A: Low  $SiO_2$ /Si selectivity is typically caused by an insufficient polymer passivation layer on the Si surface or excessive ion energy that sputters the polymer away.

Troubleshooting Steps:

- **Add a Polymerizing Agent:** Introduce hydrogen ( $H_2$ ) or methane ( $CH_4$ ) into the  $C_2F_6$  plasma. [9][13][14] Hydrogen scavenges free fluorine radicals to form stable HF, reducing the chemical etching of Si. [8] This increases the C/F ratio in the plasma, promoting the formation of a protective polymer layer on the silicon surface. [8] Adding  $CH_4$  has been shown to increase selectivity to over 10. [9]
- **Adjust Gas Residence Time:** Decreasing the residence time (by increasing the total gas flow rate) can surprisingly improve both selectivity and the  $SiO_2$  etch rate. [13][14] Shorter residence times can alter the balance of plasma species, favoring conditions for selective etching. [13]
- **Reduce Bias Voltage / RF Power:** High ion energy, controlled by the bias voltage or RF power applied to the substrate, can physically sputter the protective polymer layer from the silicon surface, reducing selectivity. [2][8] Lowering the bias voltage can help maintain the integrity of this passivation layer. Note that the  $SiO_2$  etch rate may saturate or decrease at very high biases due to the depletion of the passivation layer on the oxide surface as well. [2][4]
- **Increase Pressure:** Increasing the process pressure generally leads to more collisions in the plasma, which can reduce ion energy and increase the concentration of polymer-forming radicals, thereby enhancing selectivity. [11] However, this can also decrease the etch rate and anisotropy.

## Issue 2: Low Selectivity of Silicon Nitride ( $Si_3N_4$ ) over $SiO_2$ and Si

Q: I am trying to etch  $Si_3N_4$  but am also removing too much of the underlying  $SiO_2$  and Si. What should I do?

A:  $C_2F_6$  plasma generally provides low selectivity for  $Si_3N_4$  over  $SiO_2$  and Si, often less than 2:1. [11] This is because the etching mechanisms for all three materials are similar in a pure fluorocarbon plasma.

Troubleshooting Steps:

- Consider an Alternative Etch Chemistry: For high  $\text{Si}_3\text{N}_4$  selectivity, a  $\text{CF}_4/\text{O}_2$  gas mixture is significantly more effective than  $\text{C}_2\text{F}_6$ .<sup>[11][15]</sup> The addition of oxygen creates nitrogen-oxygen species (NO) that enhance the  $\text{Si}_3\text{N}_4$  etch rate, leading to selectivities over  $\text{SiO}_2$  and Si as high as 13.2 and 8.9, respectively.<sup>[11]</sup>
- Optimize  $\text{C}_2\text{F}_6$  Process Parameters: If you must use  $\text{C}_2\text{F}_6$ , you can try to optimize the parameters, although the gains will be modest.
  - Increase RF Power: Increasing RF power generally increases the etch rates of  $\text{Si}_3\text{N}_4$ ,  $\text{SiO}_2$ , and Si almost linearly.<sup>[11]</sup> While this may not directly improve selectivity, it can be adjusted in combination with other parameters.
  - Decrease Process Pressure: In a  $\text{C}_2\text{F}_6$  plasma, etch rates of  $\text{Si}_3\text{N}_4$ ,  $\text{SiO}_2$ , and Si tend to decrease as pressure increases.<sup>[11]</sup> This is contrary to the behavior in  $\text{CF}_4/\text{O}_2$  plasmas and is attributed to enhanced fluorocarbon deposition at higher pressures.<sup>[11]</sup> Therefore, operating at a lower pressure might be beneficial.

## Quantitative Data

The following tables summarize quantitative data on etch rates and selectivity for  $\text{C}_2\text{F}_6$ -based plasmas under various experimental conditions.

Table 1: Effect of RF Power on Etch Rates in  $\text{C}_2\text{F}_6$  Plasma Conditions: 20 sccm  $\text{C}_2\text{F}_6$ , 30 mTorr Pressure.<sup>[11]</sup>

RF Power (W)	$\text{Si}_3\text{N}_4$ Etch Rate (nm/min)	$\text{SiO}_2$ Etch Rate (nm/min)	Si Etch Rate (nm/min)
25	~20	~15	~10
50	~40	~35	~25
75	~55	~50	~35
100	~65	~60	~40
200	86	~80	~55

Table 2: Effect of Process Pressure on Etch Rates in C<sub>2</sub>F<sub>6</sub> Plasma Conditions: 20 sccm C<sub>2</sub>F<sub>6</sub>, 75 W RF Power.[\[11\]](#)

Pressure (mTorr)	Si <sub>3</sub> N <sub>4</sub> Etch Rate (nm/min)	SiO <sub>2</sub> Etch Rate (nm/min)	Si Etch Rate (nm/min)
10	~60	~55	~40
30	~55	~50	~35
50	~45	~40	~30
100	~35	~30	~25
150	~25	~20	~20

Table 3: SiO<sub>2</sub>/Si Selectivity with Additive Gases in C<sub>2</sub>F<sub>6</sub> Plasma Conditions: 1500 W ICP Power, 10 mTorr Pressure, 150 V Bias Voltage.[\[9\]](#)

Gas Mixture (% Additive)	SiO <sub>2</sub> Etch Rate (nm/min)	Si Etch Rate (nm/min)	SiO <sub>2</sub> to Si Selectivity
C <sub>2</sub> F <sub>6</sub> (0% H <sub>2</sub> )	~550	~200	~2.75
C <sub>2</sub> F <sub>6</sub> / H <sub>2</sub> (40%)	~450	~50	9.0
C <sub>2</sub> F <sub>6</sub> (0% CH <sub>4</sub> )	~550	~200	~2.75
C <sub>2</sub> F <sub>6</sub> / CH <sub>4</sub> (30%)	~500	~50	10.0
C <sub>2</sub> F <sub>6</sub> / CH <sub>4</sub> (40%)	~480	~30	~16.0

## Experimental Protocols

### Protocol 1: High-Selectivity Etching of SiO<sub>2</sub> over Si

This protocol is based on experiments designed to maximize the selectivity of silicon dioxide over silicon using a C<sub>2</sub>F<sub>6</sub>/CH<sub>4</sub> mixture in an Inductively Coupled Plasma (ICP) reactor.[\[13\]](#)[\[14\]](#)

#### 1. Substrate Preparation:

- Use a (100) silicon wafer with a thermally grown SiO<sub>2</sub> layer (e.g., 8 μm thick).
- Use a patterned amorphous silicon mask (e.g., 1.1 μm thick).

## 2. Chamber and Process Conditions:

- Reactor Type: Inductively Coupled Plasma (ICP).
- Base Pressure: Ensure the chamber reaches a base pressure below 10<sup>-5</sup> mTorr.
- Gases: C<sub>2</sub>F<sub>6</sub> and CH<sub>4</sub>.
- Inductive Power (Source): 1500 W.
- Bias Voltage (Substrate): -150 V (corresponding to ~150 W bias power).
- Process Pressure: 10 mTorr.

## 3. Etching Procedure:

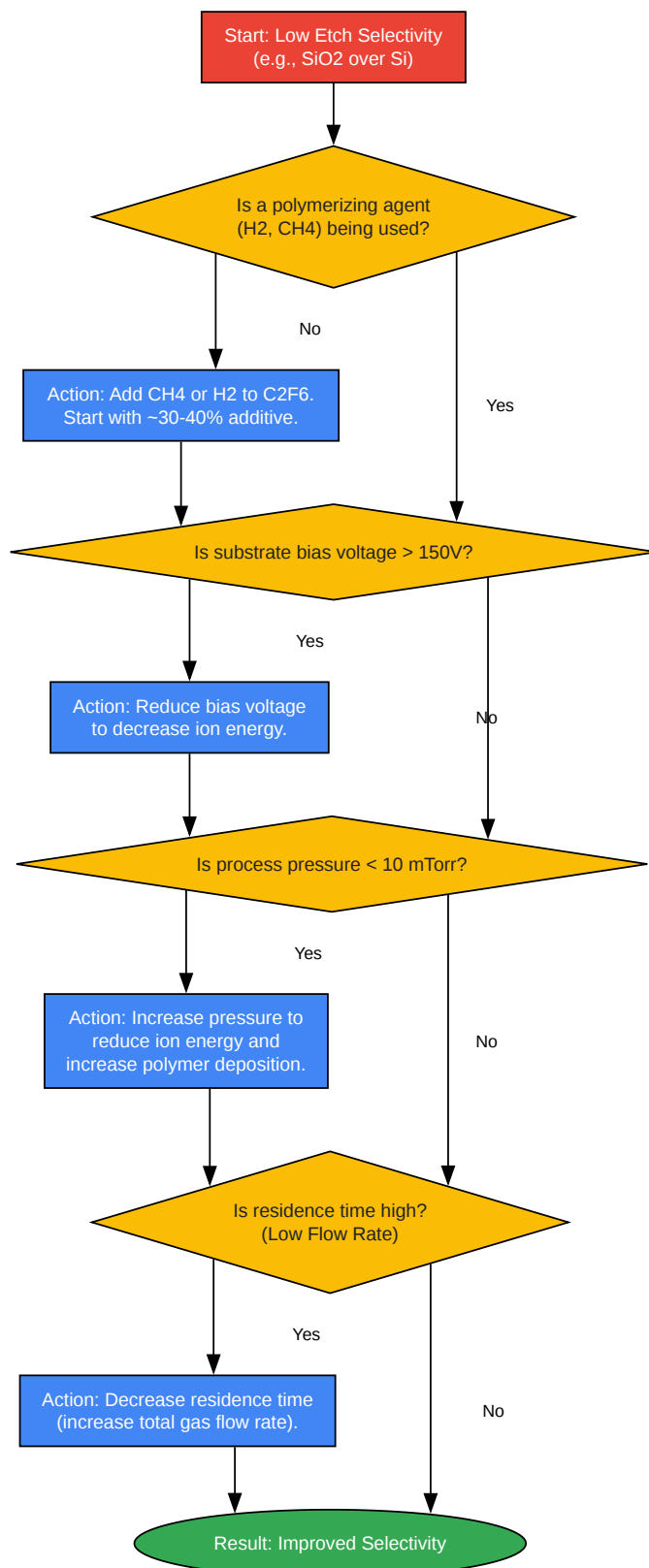
- Place the prepared wafer onto the substrate holder, which should be temperature-controlled (e.g., 20 °C).
- Introduce the process gases. To achieve high selectivity (~15:1), use a gas mixture of approximately 60% C<sub>2</sub>F<sub>6</sub> and 40% CH<sub>4</sub>.[\[13\]](#)
- Ignite the plasma and allow the process to stabilize.
- Etch for the desired duration to achieve the target etch depth.
- After etching, turn off the plasma and gases and vent the chamber.

## 4. Post-Etch Analysis:

- Measure the etch depth of SiO<sub>2</sub> and the remaining thickness of the Si mask using a surface profiler or scanning electron microscope (SEM).
- Calculate the etch rates and the selectivity (SiO<sub>2</sub> etch rate / Si etch rate).

## Visualizations

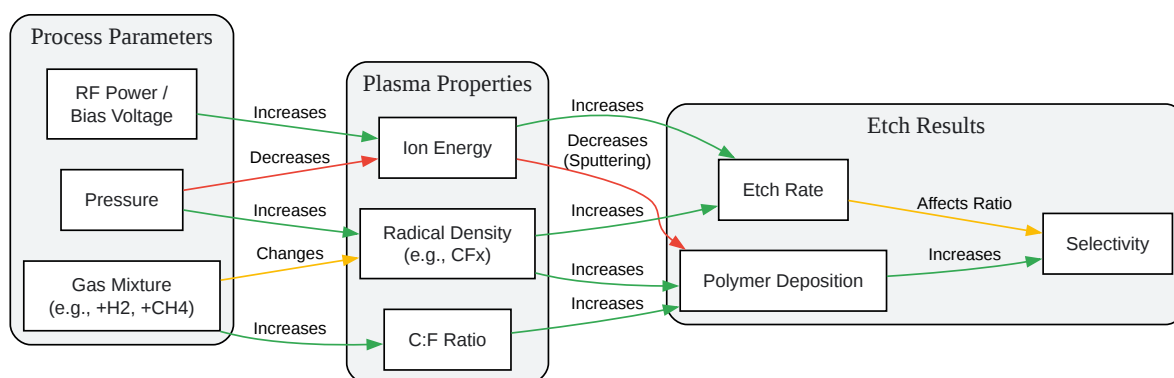
### Logical Workflow for Troubleshooting Low Selectivity



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Caption: Troubleshooting flowchart for improving SiO<sub>2</sub> over Si etch selectivity.

## Influence of C<sub>2</sub>F<sub>6</sub> Plasma Parameters on Etching Characteristics



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Caption: Relationship between key plasma parameters and etch characteristics.

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